molecular formula C6H14Cl2F2N2 B12440897 (4S)-3,3-difluoro-1-methylpiperidin-4-amine dihydrochloride

(4S)-3,3-difluoro-1-methylpiperidin-4-amine dihydrochloride

Cat. No.: B12440897
M. Wt: 223.09 g/mol
InChI Key: IYJRUHHMTXAKRQ-XRIGFGBMSA-N
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Description

(4S)-3,3-difluoro-1-methylpiperidin-4-amine dihydrochloride is a chemical compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a piperidine ring substituted with difluoro and methyl groups, and it is commonly used in research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S)-3,3-difluoro-1-methylpiperidin-4-amine dihydrochloride typically involves multiple steps, starting from readily available precursors. One common method involves the fluorination of a piperidine derivative, followed by methylation and amination reactions. The reaction conditions often include the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure cost-effectiveness and efficiency. The process may involve continuous flow reactors and advanced purification techniques to meet the required standards for various applications.

Chemical Reactions Analysis

Types of Reactions

(4S)-3,3-difluoro-1-methylpiperidin-4-amine dihydrochloride undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the difluoro groups can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like amines and thiols are used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoro ketones or alcohols, while reduction can produce difluoro amines or hydrocarbons.

Scientific Research Applications

Chemistry

In chemistry, (4S)-3,3-difluoro-1-methylpiperidin-4-amine dihydrochloride is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential effects on biological systems. It can be used to investigate the role of fluorinated compounds in biological processes and their interactions with biomolecules.

Medicine

In medicine, this compound is explored for its potential therapeutic applications. Its unique properties may make it a candidate for drug development, particularly in targeting specific molecular pathways.

Industry

In industrial applications, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of (4S)-3,3-difluoro-1-methylpiperidin-4-amine dihydrochloride involves its interaction with specific molecular targets. The difluoro groups play a crucial role in its binding affinity and specificity. The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (3S,4S)-1-Benzyl-N,4-dimethylpiperidin-3-amine: This compound shares a similar piperidine structure but differs in its substituents.

    (3S,4S)-3-Methyl-2-oxa-8-azaspiro[4.5]decan-4-amine dihydrochloride: Another compound with a piperidine ring, but with different functional groups.

Uniqueness

(4S)-3,3-difluoro-1-methylpiperidin-4-amine dihydrochloride is unique due to its difluoro substitution, which imparts distinct chemical and biological properties. This makes it valuable for specific applications where fluorinated compounds are desired.

Properties

Molecular Formula

C6H14Cl2F2N2

Molecular Weight

223.09 g/mol

IUPAC Name

(4S)-3,3-difluoro-1-methylpiperidin-4-amine;dihydrochloride

InChI

InChI=1S/C6H12F2N2.2ClH/c1-10-3-2-5(9)6(7,8)4-10;;/h5H,2-4,9H2,1H3;2*1H/t5-;;/m0../s1

InChI Key

IYJRUHHMTXAKRQ-XRIGFGBMSA-N

Isomeric SMILES

CN1CC[C@@H](C(C1)(F)F)N.Cl.Cl

Canonical SMILES

CN1CCC(C(C1)(F)F)N.Cl.Cl

Origin of Product

United States

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